molecular formula C14H20N2 B2496609 [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287299-29-8

[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine

Katalognummer B2496609
CAS-Nummer: 2287299-29-8
Molekulargewicht: 216.328
InChI-Schlüssel: CMMMRJFQIQHXNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound with potential applications in scientific research. It is a hydrazine derivative of bicyclo[1.1.1]pentane, a highly strained and reactive molecule.

Wirkmechanismus

The mechanism of action of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA replication and cell division, leading to cell cycle arrest and apoptosis. The compound may also disrupt the viral replication cycle by inhibiting viral entry and/or replication.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, the compound has been shown to inhibit the activity of reverse transcriptase, a key enzyme involved in the replication of HIV-1.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its potential as a lead compound for the development of new anticancer and antiviral agents. It is also relatively easy to synthesize and purify. However, one limitation is the lack of information on the toxicity and pharmacokinetics of the compound, which may affect its suitability for in vivo studies.

Zukünftige Richtungen

There are several future directions for research involving [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine. These include:
1. Further investigation of the mechanism of action of the compound, particularly its interactions with specific enzymes and proteins.
2. Development of analogs and derivatives of the compound with improved potency and selectivity.
3. Evaluation of the toxicity and pharmacokinetics of the compound in animal models.
4. Investigation of the potential of the compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Exploration of the use of the compound in combination with other anticancer and antiviral agents for synergistic effects.
Conclusion:
In conclusion, this compound is a compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its anticancer and antiviral activities make it a promising lead compound for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action, toxicity, and pharmacokinetics.

Synthesemethoden

The synthesis of [3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with 3,5-dimethylbenzylamine and hydrazine hydrate. The reaction proceeds under acidic conditions and yields the target compound as a white solid. The purity and yield of the compound can be improved by using chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also has potential as an antiviral agent against HIV-1 and herpes simplex virus type 1.

Eigenschaften

IUPAC Name

[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-10-3-11(2)5-12(4-10)6-13-7-14(8-13,9-13)16-15/h3-5,16H,6-9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMMRJFQIQHXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC23CC(C2)(C3)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.